3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Overview
Description
“3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid” is a chemical compound with the empirical formula C9H7NO4 . It has a molecular weight of 193.16 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is O=C1N©C2=C(C(C(O)=O)=CC=C2)O1 . The InChI string is 1S/C9H7NO4/c1-10-6-4-2-3-5(8(11)12)7(6)14-9(10)13/h2-4H,1H3,(H,11,12) .Scientific Research Applications
Synthesis and Medicinal Chemistry
The benzoxazole derivative, including 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid, plays a critical role in medicinal chemistry due to its significant pharmacological activities. These derivatives exhibit a broad range of pharmacological properties, making them of great interest to scientists for the synthesis of various benzoxazole derivatives. Microwave-assisted synthesis has been identified as a highly effective and efficient technique for the synthesis of benzoxazoles, offering the advantage of quick research and diversity in modern chemistry. This method is particularly beneficial for synthesizing benzoxazole derivatives through the condensation of 2-aminophenol or its derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines under microwave irradiation. The application of this technique highlights the importance of benzoxazole derivatives not only in pharmaceutical chemistry but also in material science, including dyestuff, polymer industries, agrochemical, and optical brighteners (Özil & Menteşe, 2020).
Biological Activities and Pharmacological Potential
Benzoxazole derivatives are known for their extensive class of chemical substances with remarkable biological and pharmacological properties. They serve as vital pharmacophores in the development of therapeutic agents, exhibiting a variety of activities such as anticancer, anti-inflammatory, antioxidant, antiviral, and more. The structural diversity and functional versatility of benzoxazole compounds allow for the exploration of new therapeutic agents with potential pharmacological applications. The synthesis and pharmacological evaluation of novel benzoxazole derivatives, including their antioxidant and anti-inflammatory activities, are of particular interest for the development of alternative therapeutic agents. These studies aim to identify compounds with potent antioxidant and anti-inflammatory activities, contributing to the advancement of medical research and drug discovery (Raut et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-6-4-2-3-5(8(11)12)7(6)14-9(10)13/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUACDDPWCQMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423029-68-8 | |
Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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